molecular formula C9H10N2 B2677975 1,6-dimethyl-1H-indazole CAS No. 34879-87-3

1,6-dimethyl-1H-indazole

Cat. No.: B2677975
CAS No.: 34879-87-3
M. Wt: 146.193
InChI Key: KGRHFKRJDVCGMB-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of two methyl groups at the 1 and 6 positions of the indazole ring

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, often using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted indazole derivatives.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

1,6-Dimethyl-1H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.

Properties

IUPAC Name

1,6-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-8-6-10-11(2)9(8)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRHFKRJDVCGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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